1-Hexyl-2,4,5-triphenyl-1H-imidazole
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Overview
Description
1-Hexyl-2,4,5-triphenyl-1H-imidazole is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound’s structure features a hexyl group attached to the nitrogen atom of the imidazole ring, along with three phenyl groups at positions 2, 4, and 5.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexyl-2,4,5-triphenyl-1H-imidazole can be synthesized through a multi-component reaction involving benzoin, benzaldehyde, and ammonium acetate. The reaction typically proceeds under reflux conditions for several hours, followed by cooling and filtration to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar multi-component reactions, often optimized for higher yields and purity. Catalysts such as copper(I) iodide can be employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Hexyl-2,4,5-triphenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products Formed:
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-Hexyl-2,4,5-triphenyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of functional materials, such as fluorescent dyes and optical waveguides
Mechanism of Action
The mechanism of action of 1-Hexyl-2,4,5-triphenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2,4,5-Triphenylimidazole: Shares a similar structure but lacks the hexyl group.
Lophine: Another imidazole derivative with three phenyl groups but different substituents at the nitrogen atom
Uniqueness: 1-Hexyl-2,4,5-triphenyl-1H-imidazole is unique due to the presence of the hexyl group, which can influence its solubility, reactivity, and biological activity compared to other imidazole derivatives .
Properties
CAS No. |
918636-33-6 |
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Molecular Formula |
C27H28N2 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
1-hexyl-2,4,5-triphenylimidazole |
InChI |
InChI=1S/C27H28N2/c1-2-3-4-14-21-29-26(23-17-10-6-11-18-23)25(22-15-8-5-9-16-22)28-27(29)24-19-12-7-13-20-24/h5-13,15-20H,2-4,14,21H2,1H3 |
InChI Key |
HTPLITCHGRCQFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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